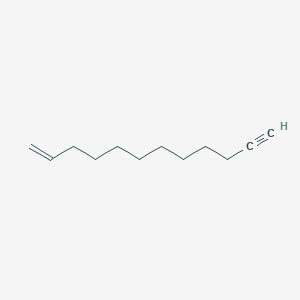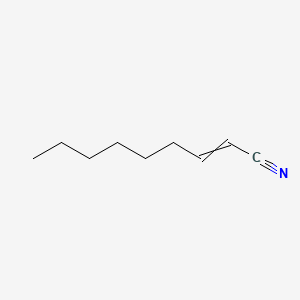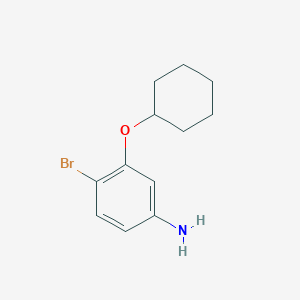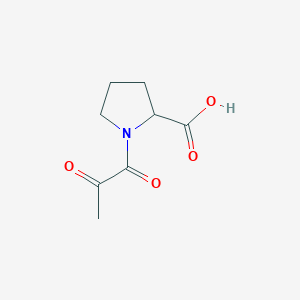
1-Dodecen-11-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecen-11-yne is an organic compound with the molecular formula C12H20 It is characterized by the presence of both an alkyne and an alkene functional group within its structure
準備方法
Synthetic Routes and Reaction Conditions: 1-Dodecen-11-yne can be synthesized through various methods. One common approach involves the coupling of 1-dodecyne with an appropriate alkene precursor under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to form the desired enyne.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the oligomerization of ethylene followed by selective functionalization to introduce the alkyne group. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Dodecen-11-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Hydrogenation reactions can reduce the alkyne and alkene groups to form saturated hydrocarbons.
Substitution: The presence of both alkyne and alkene groups allows for diverse substitution reactions, including halogenation and hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and hydroborated products.
科学的研究の応用
1-Dodecen-11-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1-Dodecen-11-yne involves its reactivity with various molecular targets. The compound can participate in cycloaddition reactions, forming cyclic structures that are key intermediates in many synthetic pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations.
類似化合物との比較
1-Dodecene: An alkene with a similar carbon chain length but lacking the alkyne group.
1-Dodecyne: An alkyne with a similar carbon chain length but lacking the alkene group.
1-Undecen-10-yne: Another enyne with a slightly shorter carbon chain.
Uniqueness: 1-Dodecen-11-yne is unique due to the presence of both an alkyne and an alkene group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts.
特性
CAS番号 |
104634-45-9 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
dodec-1-en-11-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h1,4H,2,5-12H2 |
InChIキー |
WPUNRMBXJYFKQG-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)


![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)


![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)




